molecular formula C26H27N3OS2 B2991446 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethylbenzamide CAS No. 888412-30-4

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethylbenzamide

Cat. No.: B2991446
CAS No.: 888412-30-4
M. Wt: 461.64
InChI Key: PJEOIAJMWYZABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethylbenzamide is a heterocyclic compound featuring a benzo[d]thiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine core, substituted with an isopropyl group at the 6-position and a 2,4-dimethylbenzamide group at the 2-position. For instance, a closely related acetamide derivative (N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide, referred to as compound 3 in ) exhibits potent inhibition of apurinic/apyrimidinic endonuclease 1 (APE1) with IC50 values in the low micromolar (µM) range . This analog also enhances the cytotoxicity of alkylating agents like temozolomide and shows favorable pharmacokinetics in murine models, including robust plasma and brain exposure after intraperitoneal administration . The substitution pattern (e.g., benzamide vs. acetamide, isopropyl vs. methyl) is critical for modulating activity and pharmacokinetic properties, as discussed below.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3OS2/c1-15(2)29-12-11-19-22(14-29)32-26(28-24(30)18-10-9-16(3)13-17(18)4)23(19)25-27-20-7-5-6-8-21(20)31-25/h5-10,13,15H,11-12,14H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEOIAJMWYZABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethylbenzamide is a compound that has garnered attention for its potential biological activity, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). This enzyme plays a crucial role in the base excision repair pathway, which is vital for maintaining genomic integrity. The inhibition of APE1 has implications for cancer therapy and the modulation of immune responses.

Chemical Structure and Properties

The compound's molecular formula is C25H30N3O2S2C_{25}H_{30}N_{3}O_{2}S_{2} with a molecular weight of approximately 500.1 g/mol. Its structure features several pharmacologically relevant moieties, including a benzo[d]thiazole and a tetrahydrothieno[2,3-c]pyridine ring system.

1. Inhibition of APE1

Research indicates that N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (analogous to the target compound) exhibits potent inhibition of APE1 with low micromolar activity. In vitro studies demonstrated that this compound can enhance the cytotoxic effects of alkylating agents such as methylmethanesulfonate (MMS) and temozolomide (TMZ) in cancer cell lines like HeLa and SF767 glioblastoma cells .

Compound APE1 Inhibition (µM) Effect on Cytotoxicity
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamideLow µMPotentiates MMS and TMZ

2. Antiviral Activity

The compound has also been explored for its antiviral properties. In vitro studies have shown activity against a range of viruses including respiratory syncytial virus (RSV), human rhinovirus (HRV), and influenza A virus. Further research is warranted to assess its efficacy in vivo and to elucidate the mechanisms underlying its antiviral effects.

3. Immunomodulatory Effects

Preliminary findings suggest that the compound may modulate immune responses by influencing the activity of various immune cells. This could have therapeutic implications in conditions where immune modulation is beneficial.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific functional groups within the compound for its biological activity. The thiazole motif appears critical for interaction with APE1, while modifications to the aryl ring can enhance potency and selectivity against target enzymes .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A study involving glioblastoma patients treated with TMZ showed improved outcomes when combined with APE1 inhibitors similar to N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide.
  • Case Study 2 : Research on respiratory infections indicated that compounds with structural similarities exhibited significant antiviral effects in preclinical models.

Comparison with Similar Compounds

Key Observations :

  • Benzamide vs. Acetamide : The acetamide derivative (compound 3) shows confirmed APE1 inhibition, while the benzamide analogs (target and compound) may exhibit altered binding affinities due to steric and electronic differences. The 2,4-dimethyl substituents on the benzamide could further modulate solubility and metabolic stability.
  • Molecular Weight : The compound’s higher molecular weight (502.1 vs. 394.5 for compound 3) may impact bioavailability, though this remains unverified due to missing pharmacokinetic data .

Pharmacokinetic and Physicochemical Properties

  • Compound 3 : Demonstrates favorable in vivo exposure, suggesting that the isopropyl group and acetamide substituent balance lipophilicity and solubility. This is critical for central nervous system (CNS) penetration, as evidenced by its brain availability .
  • Compound : The hydrochloride salt and dimethoxybenzamide group may improve aqueous solubility compared to the target compound’s dimethylbenzamide, but without pharmacokinetic data, this remains speculative .

Q & A

Q. What are the optimal synthetic routes for this compound, and what purification challenges are commonly encountered?

  • Methodological Answer : The synthesis likely involves multi-step reactions, including cyclization of the tetrahydrothieno[2,3-c]pyridine core, followed by coupling with benzothiazole and dimethylbenzamide moieties. Key challenges include regioselectivity in heterocyclic ring formation and steric hindrance from the isopropyl group. Purification may require advanced separation techniques such as preparative HPLC or column chromatography with gradient elution to resolve structurally similar byproducts. Process control simulations (e.g., computational fluid dynamics) can optimize reaction parameters like temperature and solvent polarity .

Q. How can structural integrity be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : Confirm proton environments (e.g., isopropyl methyl groups, aromatic protons).
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD) : Resolve spatial arrangement of the fused heterocyclic system.
    Comparative analysis with structurally analogous compounds (e.g., benzothiazole-containing derivatives) can validate spectral interpretations .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to kinase targets?

  • Methodological Answer : Integrate molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to assess binding stability. Key steps:
  • Target Selection : Prioritize kinases with hydrophobic active sites (e.g., JAK2, EGFR) due to the compound’s lipophilic isopropyl and dimethylbenzamide groups.
  • Free Energy Calculations : Use MM-GBSA to quantify binding energy contributions.
    Cross-validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure experimental binding constants .

Q. What strategies resolve discrepancies in biological activity across assay conditions?

  • Methodological Answer : Conduct orthogonal assays under controlled variables:
  • Dose-Response Curves : Test potency (IC50) in cell-free enzymatic vs. cell-based assays.
  • Solubility Adjustments : Use co-solvents (e.g., DMSO) at non-toxic concentrations to mitigate aggregation.
    Statistical tools (e.g., ANOVA) can identify confounding factors like pH or serum protein interference. Refer to experimental design frameworks emphasizing reproducibility in heterogeneous systems .

Q. How should stability studies be designed to assess thermal and photodegradation?

  • Methodological Answer : Employ accelerated stability testing under ICH guidelines:
  • Thermal Stability : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • Photostability : Expose to UV-Vis light (ICH Q1B) and identify photoproducts via LC-MS.
    Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard storage conditions (2–8°C) .

Data Analysis & Theoretical Frameworks

Q. How can contradictory data on metabolic stability be analyzed?

  • Methodological Answer : Use in vitro-in vivo extrapolation (IVIVE):
  • Microsomal Assays : Compare liver microsome stability across species (human vs. rodent).
  • CYP450 Inhibition Screening : Identify metabolic pathways using recombinant enzymes.
    Contradictions may arise from interspecies differences in CYP isoforms; align findings with species-specific pharmacokinetic models .

Q. What theoretical frameworks guide mechanistic studies of this compound’s activity?

  • Methodological Answer : Anchor research to kinase inhibition theory or allosteric modulation hypotheses. For example:
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., isopropyl vs. methyl) with activity cliffs.
  • Systems Biology : Map compound interactions with signaling networks via phosphoproteomics.
    Quadripolar methodological models (theoretical, epistemological, morphological, technical) ensure holistic hypothesis testing .

Tables for Methodological Reference

Parameter Analytical Technique Key Considerations
Purity (>95%)Preparative HPLCGradient elution with acetonitrile/water
Structural ConfirmationXRD, 2D-NMRCompare with benzothiazole analogs
Binding AffinitySPR, ITCControl for DMSO solvent effects
Metabolic StabilityLiver Microsomes + LC-MS/MSSpecies-specific CYP450 isoforms

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.